molecular formula C21H33N3O3 B14777471 (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate

(S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate

Cat. No.: B14777471
M. Wt: 375.5 g/mol
InChI Key: RXXVEHRWLHXGSU-UHFFFAOYSA-N
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Description

(S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of amide bonds.

    Formation of the Carbamate Group: The carbamate group can be introduced by reacting the intermediate with an appropriate isocyanate or chloroformate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-18-8-6-5-7-9-18)14-17-10-12-24(13-11-17)20(25)19(22)16(2)3/h5-9,16-17,19H,4,10-15,22H2,1-3H3

InChI Key

RXXVEHRWLHXGSU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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